![molecular formula C17H13N3O4S B2776270 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone CAS No. 303227-88-5](/img/structure/B2776270.png)
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone
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Description
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone is a chemical compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Synthesis and Derivatives
- 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone and its derivatives have been synthesized for various purposes. Younis (2011) demonstrated the use of related 1,3,4-oxadiazole derivatives in creating compounds for potential applications, highlighting the versatility of these structures in synthetic chemistry (Younis, 2011).
Crystal Structure Analysis
- Xu et al. (2005) conducted a study on a similar compound, focusing on its crystal structure. This type of analysis is crucial for understanding the physical and chemical properties of these compounds, which can be applied in various fields including material science (Xu et al., 2005).
Antimicrobial Properties
- The antimicrobial properties of 1,3,4-oxadiazole derivatives have been explored. Oliveira et al. (2012) synthesized new derivatives and evaluated their antibacterial activity, indicating potential pharmaceutical applications (Oliveira et al., 2012).
Corrosion Inhibition
- Kalia et al. (2020) studied the use of oxadiazole derivatives in inhibiting corrosion of mild steel. This suggests their potential application in protecting industrial materials (Kalia et al., 2020).
Biological Activities
- The oxadiazole ring, a component of the compound, has been found to exhibit various biological activities. Siddiqui et al. (2015) reported on the enzyme inhibitory potential of 1,3,4-oxadiazole derivatives, relevant for medical and biological research (Siddiqui Sz et al., 2015).
properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-15(13-7-4-8-14(10-13)20(22)23)11-25-17-19-18-16(24-17)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGGEJFCNNOAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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